2-Octen-4-one

Beschreibung

Current Scientific Significance and Research Trajectories for 2-Octen-4-one

The current scientific significance of this compound extends beyond its organoleptic properties. Researchers are actively exploring its role as a versatile intermediate in organic synthesis. chemimpex.com Its chemical structure, featuring a reactive α,β-unsaturated ketone moiety, makes it a valuable precursor for the synthesis of more complex molecules. fishersci.fi One notable application is its use as a reactant in the rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes with organoboronic acids, a sophisticated method for creating chiral molecules with high specificity. fishersci.fifishersci.fi

Furthermore, research is delving into the biological activities of this compound. Studies are investigating its effects on biological systems, with a particular focus on its role in signaling pathways. chemimpex.com As a volatile organic compound (VOC), it is also being examined for its potential as a natural insect repellent, offering an eco-friendly alternative to synthetic pesticides. chemimpex.com In the realm of food science, the detection of this compound in certain foods like breakfast cereals and nuts has led to investigations into its potential as a biomarker for food consumption. foodb.ca

Interdisciplinary Perspectives on this compound Investigations

The study of this compound is increasingly characterized by interdisciplinary approaches, bridging chemistry with materials science, agriculture, and food science. In materials science, the compound is being explored for its utility in the development of specialty polymers, where it can contribute to materials with enhanced properties such as flexibility and durability. chemimpex.com

From an agricultural perspective, research into volatile organic compounds has identified molecules structurally related to this compound as potential players in plant defense mechanisms. mdpi.com The study of such compounds is crucial for understanding plant-pathogen interactions and developing novel crop protection strategies. In food science, beyond its use as a flavoring agent, the presence and concentration of this compound and similar compounds are being investigated as indicators of food quality and freshness during storage. acs.org These interdisciplinary investigations highlight the multifaceted nature of this compound and underscore its potential for a wide range of applications.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | nih.gov |

| Odor | Fruity, floral | nih.gov |

| Boiling Point | 65°C (at 15 mmHg) | fishersci.fi |

| Density | 0.85 g/mL | fishersci.fi |

| Refractive Index | 1.445 | fishersci.fi |

| Solubility | Insoluble in water | fishersci.finih.gov |

Computed Molecular Properties of this compound

| Property | Value |

| Topological Polar Surface Area | 17.1 Ų |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

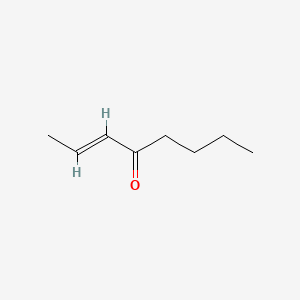

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-oct-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDLEUPBHMCPQV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity floral odour | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.842 | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4643-27-0, 22286-99-3 | |

| Record name | 2-Octen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-2-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Transformations of 2 Octen 4 One

Established Chemical Synthesis Pathways for 2-Octen-4-onechemimpex.comchemicalbook.com

The synthesis of 2-octen-4-one, an α,β-unsaturated ketone, can be achieved through several established organic chemistry reactions. These methods typically involve carbon-carbon bond formation followed by functional group manipulations to yield the target enone structure. nih.govhmdb.ca

Reduction of Precursor Aldehydes and Related Reactions

While the direct reduction of a more complex molecule to yield this compound is uncommon, precursor aldehydes are fundamental starting materials for its synthesis, primarily through condensation reactions. researchgate.net The reactivity of the aldehyde functional group is harnessed to build the carbon skeleton of the octenone. nih.gov For instance, aldehydes can be selectively reduced in the presence of other functional groups or can act as electrophiles in addition reactions. thieme-connect.de In the context of forming this compound, an aldehyde like butanal serves as a key building block that provides a portion of the carbon chain, which is then elongated and functionalized in a subsequent condensation step. libretexts.org

Oxidation and Condensation Reactions for this compound Formationchemicalbook.com

Condensation reactions are a cornerstone for the synthesis of α,β-unsaturated ketones like this compound. libretexts.org A highly illustrative and plausible method is the aldol (B89426) condensation between butanal and acetone (B3395972). In this process, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of butanal. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated system of this compound.

Another documented pathway involves the reaction of crotonic acid with an organometallic reagent. Specifically, treatment of crotonic acid with n-butyllithium in a solvent mixture of tetrahydrofuran (B95107) and hexane (B92381) at low temperatures (-78 °C) has been shown to produce this compound in good yield. chemicalbook.com

| Reaction Type | Precursors | Key Reagents/Conditions | Yield | Reference |

| Aldol Condensation | Butanal, Acetone | Base or acid catalyst, followed by dehydration | Variable | General Chemistry Principle |

| Organometallic Addition | Crotonic acid, n-Butyllithium | Tetrahydrofuran/hexane, -78°C | 81% | chemicalbook.com |

Enantioselective Synthesis Strategies for Chiral this compound Derivativeschemimpex.com

The development of methods to control stereochemistry is a paramount goal in modern organic synthesis. For derivatives of this compound and related octenone scaffolds, enantioselective strategies are employed to produce specific chiral isomers, which is crucial for applications in fields like pharmaceuticals and materials science where biological activity or material properties are dependent on stereochemistry. taylorfrancis.comrsc.org

Asymmetric Catalysis in this compound Analog Production

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. taylorfrancis.comchinesechemsoc.org While specific examples focusing solely on acyclic this compound are less common in premier literature, the principles are widely applied to the synthesis of more complex octenone scaffolds, such as bicyclo[2.2.2]octenones. For example, a copper-mediated asymmetric oxidative dearomatization/[4 + 2] dimerization cascade has been successfully used to construct these bicyclic structures with high enantioselectivity. acs.org Similarly, bifunctional catalysts, such as those derived from cinchona alkaloids, have been developed to promote asymmetric cycloaddition reactions involving aliphatic nitroalkenes to create stereochemically defined six-membered rings, a core structure in many complex natural products. nih.gov These methods highlight the power of chiral catalysts, including chiral phosphoric acids and metal complexes with chiral ligands, to control the stereochemical outcome of reactions that form octenone derivatives. frontiersin.orgresearchgate.net

Stereoselective Approaches to Octenone Scaffolds

Beyond asymmetric catalysis, other stereoselective approaches are vital for accessing chiral octenone frameworks. mdpi.com These strategies often involve the use of chiral auxiliaries or enzymatic resolutions. Lipases, for instance, are enzymes that can selectively catalyze transformations on one enantiomer of a racemic mixture, a process known as kinetic resolution. mdpi.com This has been applied to the resolution of racemic alcohols and esters containing stereogenic centers within their molecular scaffold. mdpi.com Such chemoenzymatic methods allow for the separation of enantiomers, providing access to optically pure building blocks. Stereoselective cycloaddition reactions, like the Diels-Alder reaction, are also fundamental in constructing rigid, polycyclic octenone systems with precise control over the stereochemistry at multiple centers. researchgate.netchemrxiv.org

| Strategy | Description | Example Application | Reference |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Copper-catalyzed oxidative dearomatization/[4+2] dimerization to form chiral bicyclo[2.2.2]octenones. | acs.org |

| Chemoenzymatic Resolution | An enzyme (e.g., lipase) selectively reacts with one enantiomer in a racemic mixture. | Lipase-mediated hydrolysis of racemic esters to separate enantiomers of alcohol precursors. | mdpi.com |

| Stereoselective Cycloaddition | A reaction where the stereochemistry of the reactants dictates the stereochemistry of the product. | Diels-Alder reactions to form complex, stereodefined bicyclic and polycyclic octenone scaffolds. | chemrxiv.org |

Advanced Synthetic Applications of this compound as a Chemical Building Blockchemimpex.com

This compound is not only a synthetic target but also a valuable starting material, or "building block," for the production of other molecules. chemimpex.comnetascientific.comtcichemicals.com Its chemical structure, featuring an enone functional group, offers multiple reactive sites for further transformations, enabling the synthesis of more complex pharmaceuticals and agrochemicals. chemimpex.com

A primary application is its use in reduction reactions. The ketone carbonyl can be selectively reduced to a hydroxyl group, transforming the enone into an allylic alcohol. A well-documented example is the reduction of (E)-2-octen-4-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This reaction proceeds with high efficiency to yield (E)-oct-2-en-4-ol, a useful chiral intermediate in its own right. chemicalbook.com The double bond can also be targeted in reduction reactions or participate in cycloadditions and other C-C bond-forming reactions, highlighting the versatility of this compound in synthetic chemistry. chemimpex.com

| Reaction | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Ketone Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature | (E)-oct-2-en-4-ol | 90% | chemicalbook.com |

Biosynthetic Pathways and Natural Occurrence of 2 Octen 4 One in Biological Systems

Identification and Distribution of 2-Octen-4-one in Natural Sources

This compound has been detected across different biological systems, from the volatile emissions of plants to the complex matrices of food products.

This compound is a component of the volatile profiles of several plants. It has been identified in certain tomato landraces (Solanum lycopersicum), where it is considered one of the novel volatile organic compounds (VOCs) that differentiate specific accessions. scielo.br While related ketones like 4-octen-3-one (B12715461) are found in the locular gel of ripe tomatoes, this compound contributes to the broader volatile landscape of these fruits. researchgate.net The compound has also been noted as a volatile in aromatic rice cultivars. mdpi.com Furthermore, it is reported to be found in the essential oil derived from the root of Cyperus scariuosus. ventos.com An isomer, oct-4-en-2-one (B13624662), is associated with the aroma of black tea, highlighting the presence of octenone structures in tea leaves. perfumerflavorist.com

Table 1: Presence of this compound and Related Isomers in Plant Sources

| Compound | Plant Source | Specific Part/Variety | Reference |

| This compound | Tomato (Solanum lycopersicum) | Landraces (e.g., accessions 565, 3842) | scielo.br |

| This compound | Aromatic Rice | Cultivars (e.g., Yexiangyoulisi) | mdpi.com |

| This compound | Cyperus scariuosus | Root | ventos.com |

| 4-Octen-3-one | Tomato (Solanum lycopersicum) | Locular Gel | researchgate.net |

| Oct-4-en-2-one | Black Tea | Leaves | perfumerflavorist.com |

The metabolome of certain microorganisms includes this compound and its isomers. For instance, the compound 1-octen-3-one (B146737), a structural isomer, is a well-known C8 compound that dominates the volatile profile of fresh Shiitake mushrooms (Lentinula edodes), contributing significantly to their characteristic aroma. nih.gov This same isomer is also produced by Uncinula necator, a fungus responsible for powdery mildew in grapes. wikipedia.org In the seaweed Saccharina japonica, 1-octen-3-one was identified as a key fishy odorant which was subsequently eliminated through fermentation with Saccharomyces cerevisiae, indicating its metabolism by the yeast. mdpi.com The production of 2-alken-4-olides by the fungus Polyporus durus also points to related metabolic activities in fungi. researchgate.net

This compound has been identified, though not always quantified, in various food matrices. hmdb.ca It is known to occur naturally in roasted hazelnuts. perfumerflavorist.comguidechem.com The compound has also been detected in cereal products, such as wheaten and white bread, and breakfast cereals. hmdb.caguidechem.comfoodb.ca Its presence in these foods is often a result of lipid oxidation during processing, such as roasting or baking. perfumerflavorist.comresearchgate.net

Table 2: Detection of this compound in Various Food Matrices

| Food Matrix | Specific Example | Reference |

| Nuts | Roasted Hazelnuts | perfumerflavorist.comguidechem.com |

| Cereals | Wheaten Bread, White Bread | guidechem.com |

| Cereal Products | Breakfast Cereals | hmdb.cafoodb.ca |

Presence in Microbial Metabolomes

Elucidation of Biosynthetic Pathways Leading to this compound

The formation of this compound in biological systems is not attributed to direct enzymatic synthesis from simple precursors like heptyl formate (B1220265) or acetic acid. Instead, its biogenesis is understood to be a consequence of the chemical degradation of larger lipid molecules.

There is no direct evidence supporting a biosynthetic pathway from heptyl formate and acetic acid to this compound. The primary precursors are unsaturated fatty acids. mdpi.comnih.gov While not a direct precursor, the related compound 2-octenal (B7820987) can be oxidized to form 4-oxo-2-octenal, a structurally similar compound, in a reaction enhanced by transition metals. researchgate.net This suggests that other C8 compounds can serve as intermediates in the formation of various oxidized volatile compounds. The synthesis of related compounds, such as (E)-oct-2-en-4-ol, can be achieved in laboratory settings by the reduction of (E)-oct-2-en-4-one, demonstrating the chemical relationship between these C8 molecules. chemicalbook.com

The principal pathway for the formation of this compound is through lipid peroxidation. nih.gov Polyunsaturated fatty acids, such as linoleic and arachidonic acid, are key components of cellular membranes. nih.gov These fatty acids are susceptible to oxidation, a process that initiates a chain reaction leading to the formation of lipid hydroperoxides. mdpi.comnih.gov

These primary oxidation products are unstable and decompose, often through β-cleavage, into a variety of secondary, smaller volatile compounds, including aldehydes and ketones. researchgate.net Specifically, 4-oxo-2-alkenals are recognized as a class of genotoxic compounds generated during lipid peroxidation. nih.govresearchgate.net They are believed to form from the degradation of corresponding 4-hydroperoxy-2-alkenals, which are themselves breakdown products of polyunsaturated fatty acid hydroperoxides. nih.gov An alternative pathway suggests that 2-alkenals can undergo metal-catalyzed autoxidation to form the corresponding 4-oxo-2-alkenals. nih.gov Therefore, this compound is considered a secondary or tertiary product of the oxidative degradation of C8-containing fatty acids. researchgate.net

Metabolic Precursors and Enzymatic Conversions (e.g., from Heptyl Formate, Acetic Acid)

Factors Influencing this compound Accumulation in Biological Specimens

The concentration and accumulation of volatile compounds like this compound in biological specimens are not static but are influenced by a complex interplay of genetic, developmental, and environmental factors. nutrinews.comresearchgate.net Abiotic stressors and nutrient availability, in particular, can significantly alter the metabolic pathways within an organism, leading to changes in the production of secondary metabolites. plos.orgmdpi.com Factors such as temperature, water availability, and nutrient levels can impact fungal and plant health, thereby affecting the synthesis and accumulation of various compounds. nutrinews.comresearchgate.net

Research on tea tree leaves has provided specific insights into how nutrient management can influence the levels of this compound. A study investigating the effects of magnesium (Mg²⁺) concentration on the volatile compound profile of tea leaves found that magnesium plays a key role in regulating the content of characteristic aroma compounds, including this compound. mdpi.com In this study, this compound was identified as one of the 15 most significant volatile compounds that helped distinguish between different magnesium treatments, with a contribution weight of 45.78%. mdpi.com

The study analyzed the content of these characteristic volatile compounds under different magnesium concentrations, revealing a clear influence on their accumulation.

Table 1: Effect of Magnesium (Mg²⁺) Concentration on the Relative Content of Key Volatile Compounds in Tea Leaves

| Compound | Contribution Weight (%) | Relative Content at 0 mmol/L Mg²⁺ | Relative Content at 0.4 mmol/L Mg²⁺ | Relative Content at 0.8 mmol/L Mg²⁺ |

| Heptyl formate | 83.20 | Low | High | Medium |

| t-Geraniol | 66.50 | Low | High | Medium |

| Metaldehyde | 46.78 | Low | High | Medium |

| This compound | 45.78 | Low | High | Medium |

| t-Geranyl alcohol | 43.93 | Low | High | Medium |

| t-iso-Geraniol | 43.93 | Low | High | Medium |

Source: Adapted from research findings on magnesium regulation in tea tree leaves. mdpi.com The terms "Low," "Medium," and "High" are qualitative descriptors based on the reported significant differences (p < 0.05) between treatments.

This data indicates that a moderate magnesium supply (0.4 mmol/L) significantly increased the content of this compound compared to both deficient (0 mmol/L) and high (0.8 mmol/L) supply levels. mdpi.com This highlights that nutrient availability is a critical factor in modulating the biosynthesis and accumulation of this specific ketone in plants.

Broader environmental conditions are also known to be major drivers of metabolic expression in both plants and fungi. nih.gov For instance, factors like temperature and moisture are critical in influencing fungal growth and the production of associated metabolites in crops like maize. researchgate.net While direct research linking these specific factors to this compound accumulation across different organisms is limited, these established principles suggest that its presence and concentration in natural sources are likely susceptible to a wide range of environmental variables. researchgate.netnih.gov

Biological Activities and Mechanistic Research on 2 Octen 4 One

Antimicrobial Properties and Efficacy Studies of 2-Octen-4-one

Investigations into the antimicrobial characteristics of this compound are limited. The available research does not provide a comprehensive profile of its efficacy as an antimicrobial agent.

Direct studies on the antibacterial activity of isolated this compound are not extensively documented in publicly available research. However, some insight can be drawn from studies on essential oils containing this compound. An analysis of the essential oil from Chrysanthemum coronarium, which contains this compound at a concentration of 8.7%, demonstrated a modest antibacterial effect against the Gram-positive bacterium Staphylococcus aureus. japsonline.com The same essential oil showed no significant antibacterial activity against other tested bacterial strains. japsonline.com This suggests that while it may contribute to the properties of a complex mixture, its individual efficacy, particularly against Gram-negative bacteria, remains unconfirmed.

There is a notable lack of specific scientific studies focused on the antifungal properties of this compound. While research exists on the antifungal activities of structurally related compounds, such as certain eight-carbon (C8) volatiles like 1-octen-3-ol (B46169) and 2-octenal (B7820987), this information does not directly apply to this compound. nih.govmdpi.com Therefore, its potential as an antifungal agent is currently not established by dedicated research.

Due to the limited evidence of potent antimicrobial activity, research into the specific cellular mechanisms of action for this compound is not available. Understanding the mechanism, such as membrane disruption or enzymatic inhibition, is contingent on first establishing significant antimicrobial efficacy, which has not been demonstrated in existing studies.

Antifungal Activity Assessments

Genotoxicity Assessments of this compound

The genotoxic potential of this compound has been evaluated in several studies using micronucleus tests, which detect chromosomal damage. These assessments have been conducted in both in vitro (in a controlled lab environment) and in vivo (in a living organism) models, revealing differing results between the two systems.

In vitro micronucleus assays, often conducted on human peripheral blood lymphocytes or other cell lines, have shown positive results for this compound. researchgate.netopenmedicinalchemistryjournal.com These tests indicated that the compound could induce micronuclei, suggesting a potential for clastogenic (chromosome-breaking) or aneugenic (chromosome-loss) effects under these specific laboratory conditions. researchgate.netopenmedicinalchemistryjournal.com Further investigation into the mechanism behind this in vitro genotoxicity suggests it could be related to the induction of oxidative stress, a known phenomenon for alpha,beta-unsaturated ketones. researchgate.net The ToxTracker assay, which analyzes various cellular stress response pathways, supported this by showing that the positive result could be due to oxidative stress rather than direct DNA damage. researchgate.net

Table 1: Summary of In Vitro Genotoxicity Test Results for this compound

| Test System | Finding | Potential Mechanism | Citation |

| Micronucleus Assay (Human Peripheral Blood Lymphocytes) | Positive | Not specified in initial report | researchgate.net |

| ToxTracker Assay | Positive for Oxidative Stress Reporters | Oxidative Stress | researchgate.net |

| 3D Reconstructed Skin Micronucleus (RSMN) Assay | Negative | N/A | openmedicinalchemistryjournal.comnih.gov |

In contrast to the in vitro findings, in vivo micronucleus studies conducted in animal models have concluded that this compound is not genotoxic. openmedicinalchemistryjournal.comnih.gov In a study involving mice, the administration of this compound did not lead to an increase in micronucleated cells, even at high doses. nih.gov This discrepancy between in vitro and in vivo results is a recognized occurrence in toxicology, where the metabolic and detoxification processes present in a whole organism can mitigate effects seen in isolated cell cultures. nih.gov The negative results from the in vivo assays and the more physiologically relevant 3D reconstructed skin micronucleus (RSMN) assay suggest that the in vitro positive findings may be misleading regarding the actual hazard to a whole organism. openmedicinalchemistryjournal.comnih.gov

Table 2: Summary of In Vivo Genotoxicity Test Results for this compound

| Test System | Finding | Conclusion | Citation |

| Mouse Micronucleus Assay | Negative | Not genotoxic in vivo | openmedicinalchemistryjournal.comnih.gov |

Implications for Chemical Safety and Risk Assessment

The safety of this compound, particularly in its use as a flavoring agent, has been the subject of evaluation by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent". inchem.orgnih.govwho.intfemaflavor.org This evaluation is a critical component of its risk assessment, providing guidance for its use in food products. fao.org

Further research into the safety profile of this compound has explored its genotoxic potential. A study utilizing the ToxTracker® assay, a mammalian stem cell-based reporter assay, investigated the compound's capacity to induce DNA damage, oxidative stress, and other cellular stress pathways. nih.govtoxys.com The findings from this assay are pivotal in understanding the mechanistic underpinnings of its biological interactions and informing its safety assessment. While some in vitro micronucleus assays showed positive results, in vivo and 3D skin micronucleus assays were negative. nih.gov

The ToxTracker assay revealed that this compound did not induce a significant response in DNA damage-related reporters. nih.govresearchgate.net However, it did show a significant dose-dependent increase in the activity of reporters linked to oxidative stress. nih.govresearchgate.net This suggests that at certain concentrations, this compound can induce an oxidative stress response in cells. The induction of oxidative stress without direct DNA damage is a key finding for its safety and risk assessment, suggesting a potential indirect mechanism of toxicity that is dose-dependent. nih.gov

Interactive Table: JECFA Safety Evaluation of this compound

| Evaluation Body | COE No. | FEMA No. | JECFA No. | Conclusion | Report |

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | 2313 | 3603 | 1129 | No safety concern at current levels of intake when used as a flavouring agent. | TRS 913-JECFA 59/102 |

Source: InChem.org inchem.org

Other Documented Biological and Physiological Effects of this compound

Beyond its formal safety assessments, research has shed light on other biological effects of this compound, primarily centering on its capacity to induce oxidative stress.

A notable study investigated the genotoxic potential of several fragrance materials, including this compound, using the ToxTracker assay. nih.gov The results indicated that this compound led to a significant, dose-dependent increase in the activity of the Srxn1 and Blvrb reporters, both of which are markers for oxidative stress. nih.govresearchgate.net Conversely, the assay did not show a significant increase in the activity of reporters for DNA damage, such as Bscl2 and Rtkn. nih.gov This suggests that a key biological effect of this compound exposure, at least in the studied cell lines, is the induction of an oxidative stress response rather than direct genotoxicity. nih.goviivs.org

The α,β-unsaturated carbonyl moiety present in the chemical structure of this compound is thought to be responsible for this effect. nih.gov Such chemical structures are known to react with cellular nucleophiles, such as cysteine residues in proteins and the antioxidant glutathione, potentially leading to a state of oxidative stress. While this has been observed in vitro, the relevance of this finding to human health at typical exposure levels from food and fragrances requires further investigation.

General statements in some literature suggest that this compound may be utilized in research to study its effects on biological systems, including signaling pathways. chemimpex.com However, specific, detailed studies on its role in modulating particular signaling cascades are not extensively documented in the currently available scientific literature. Similarly, while related compounds have been studied for antimicrobial or antioxidant properties, specific data on this compound's activity in these areas is limited. scielo.br

Interactive Table: ToxTracker Assay Results for this compound

| Reporter Gene | Cellular Pathway | Result | Implication |

| Srxn1 | Oxidative Stress | Significant dose-dependent increase | Induction of oxidative stress response |

| Blvrb | Oxidative Stress | Significant dose-dependent increase | Induction of oxidative stress response |

| Bscl2 | DNA Damage | No significant increase | No direct DNA damage detected |

| Rtkn | DNA Damage | No significant increase | No direct DNA damage detected |

Source: Thakkar et al. (2023) as cited in related research nih.govresearchgate.net

Chemosensory Perception and Ecological Significance of 2 Octen 4 One

Contribution of 2-Octen-4-one to Flavor and Aroma Profiles

This compound is a volatile organic compound recognized for its complex and multifaceted sensory profile. Its organoleptic characteristics are described as a combination of fruity, green, mushroom-like, and metallic notes. perfumersworld.comsigmaaldrich.comflavscents.com The perceived aroma can vary depending on its concentration and the medium in which it is present.

At a concentration of 1.00% in dipropylene glycol, its odor is described as yeasty, jammy, with tropical fruit, mushroom, and metallic undertones. flavscents.comthegoodscentscompany.com Other descriptions at this concentration include bready, pineapple, horseradish, and earthy notes. flavscents.comthegoodscentscompany.com The fruity aspect is often powerful and can be reminiscent of mangos. perfumersworld.com It is also characterized as having a sharp, metallic, green, and strawberry-like aroma with a hint of green onion. perfumerflavorist.com The taste profile is similarly complex, with descriptors including metallic, fruity, sweet, vegetable-like, and earthy at 1 ppm, and green, metallic, fruity, and berry-like at 2 ppm. perfumerflavorist.com

The table below summarizes the various organoleptic descriptors associated with this compound.

| Descriptor Category | Specific Notes | Source |

| Fruity | Tropical, Jammy, Pineapple, Mango-like, Strawberry-like, Berry-like | perfumersworld.comsigmaaldrich.comflavscents.comthegoodscentscompany.comperfumerflavorist.com |

| Green | Green, Vegetable-like | sigmaaldrich.comperfumerflavorist.comperflavory.com |

| Earthy/Fungal | Mushroom, Earthy | sigmaaldrich.comflavscents.comthegoodscentscompany.comperfumerflavorist.com |

| Other | Metallic, Yeasty, Bready, Horseradish | perfumersworld.comflavscents.comthegoodscentscompany.comperfumerflavorist.com |

This compound is naturally found in foods such as bread, roasted hazelnuts, and strawberries. perfumerflavorist.comperfumerflavorist.com Its sweet, fruity, and slightly musty characteristics are particularly useful for enhancing fruit flavors, especially strawberry. bedoukian.combedoukian.com It can also contribute musty notes that are desirable in mushroom flavors. bedoukian.com Furthermore, it is used to impart ripe, canned peach notes and to create or enhance ripe and overripe strawberry, cherry, peach, and apricot flavors. perfumerflavorist.com In dairy products like yogurt, it can help to round out flavors by adding mouthfeel and fruity sensations. perfumerflavorist.com

The versatility of this compound allows it to be used in a wide range of applications to add freshness and complexity to berry flavors like strawberry, raspberry, and blueberry, as well as apple, rhubarb, pineapple, and mango. perfumerflavorist.com

Organoleptic Characterization (Fruity, Green, Mushroom-like, Metallic Notes)

Semiochemical Functionality of this compound

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. While specific research on this compound as a semiochemical is limited, related compounds and the general class of volatile organic compounds it belongs to are well-known for their roles in chemical communication.

Volatile organic compounds are crucial in the chemical communication systems of many species. For instance, the related compound 1-octen-3-ol (B46169) is a known semiochemical that acts as a powerful signal molecule in insect attraction and deterrence. nih.gov Another related compound, 2-Methyl-6-methylene-7-octen-4-one, is utilized in the chemical communication system of bark beetles (Coleoptera, Scolytidae). pherobase.com These examples suggest that ketones like this compound have the potential to function as semiochemicals, mediating interactions both within and between species.

Plants release a variety of volatile organic compounds (VOCs) that play a critical role in their interactions with insects. researchgate.net These VOCs can act as attractants or repellents for herbivorous insects and can also attract the natural enemies of these herbivores, a phenomenon known as indirect defense. mdpi.comresearchgate.net

Herbivore-induced plant volatiles (HIPVs) are released by plants in response to feeding by insects. mdpi.com These complex blends of chemicals can be specific to the plant and the herbivore species. mdpi.com While direct evidence for this compound as a key player in specific plant-insect interactions is not extensively documented, the chemical class of C8 ketones is known to be involved in these processes. For example, in soybeans, a variety of volatiles are released in response to aphid infestation, including several aldehydes and alcohols that mediate interactions with predators. mdpi.com The intricate chemical dialogues between plants and insects often involve a wide array of compounds, and it is plausible that this compound could be a component of the volatile profile of certain plants, contributing to their defense or communication strategies. frontiersin.orgtandfonline.com

Inter- and Intra-species Chemical Communication

Olfactory Receptor Interactions and Perception Mechanisms

The perception of odors begins with the interaction of volatile compounds with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. semanticscholar.org The sense of smell relies on a combinatorial coding scheme, where one odorant can bind to multiple ORs, and one OR can recognize multiple odorants. semanticscholar.org

Research into the specific olfactory receptors that bind to this compound is an emerging area. However, studies on related compounds and broadly tuned receptors provide insights into the potential mechanisms. For instance, the human olfactory receptor OR1D2 has been identified as a broadly tuned receptor that responds to a variety of odorants. researchgate.net In a study on the effects of 3-octen-2-one (B105304) on the perception of vanilla flavor, the response of OR1D2 was synergistically enhanced, while the response of another receptor, OR5K1, was suppressed. nih.gov This demonstrates that the interaction of one odorant can modulate the receptor's response to another, highlighting the complexity of odor perception at the receptor level.

Computational studies, such as molecular docking, are used to predict the binding interactions between odorants and olfactory receptors. researchgate.net These studies have shown that receptors like OR1A1, OR1D2, OR1G1, and OR2W1 are broadly tuned and can respond to various aromatic compounds. researchgate.net The binding of an odorant to a receptor is a critical first step in the signal transduction cascade that ultimately leads to the perception of a specific smell in the brain. semanticscholar.org

Advanced Analytical Methodologies for 2 Octen 4 One

Sample Preparation and Extraction Techniquesiaea.orgnih.gov

The initial and critical step in the analysis of 2-octen-4-one is its effective extraction from the sample matrix. nih.gov The choice of technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Microextraction (SPME) Applicationsiaea.orgbenchchem.commdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds. nih.govchromatographyonline.com It integrates sampling, extraction, and concentration into a single step. nih.gov The technique involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the sample. tandfonline.com Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. tandfonline.com

SPME can be performed in two modes: direct immersion (DI-SPME), where the fiber is directly immersed in a liquid sample, and headspace (HS-SPME), where the fiber is exposed to the vapor phase above a liquid or solid sample. tandfonline.com HS-SPME is particularly suitable for volatile compounds like this compound as it minimizes matrix effects and protects the fiber from non-volatile components. scielo.br

The choice of fiber coating is crucial for the selective and efficient extraction of this compound. Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and Carboxen (CAR), often used in combination to cover a wider range of analyte polarities. nih.govmdpi.com For instance, a PDMS/DVB fiber has been shown to be effective for the extraction of various pesticides. nih.gov The efficiency of SPME is influenced by several factors, including extraction time, temperature, pH, and the addition of salt to the sample, which can affect the partitioning of the analyte into the headspace. nih.govscielo.br

| Parameter | Condition | Effect on Extraction |

| Fiber Coating | PDMS, PDMS/DVB, CAR/PDMS | Determines selectivity and efficiency for different analytes. nih.govmdpi.com |

| Extraction Mode | Headspace (HS-SPME) | Ideal for volatile compounds, reduces matrix interference. tandfonline.comscielo.br |

| Extraction Time | Varies (e.g., 10-45 min) | Affects the amount of analyte extracted, equilibrium time is key. nih.govscielo.br |

| Extraction Temp. | Varies (e.g., 25-60°C) | Influences the volatility of the analyte. scielo.brfrontiersin.org |

| Agitation | Stirring or no stirring | Can enhance the mass transfer of the analyte to the fiber. nih.govscielo.br |

| Salt Addition | e.g., NaCl, KCl | Can increase the ionic strength of the sample, promoting the release of volatile compounds. scielo.brchromatographyonline.com |

Liquid-Liquid Extraction and Solid-Phase Extraction Optimizationiaea.orgnih.gov

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases. While effective, LLE can be time-consuming and require significant volumes of organic solvents.

Solid-Phase Extraction (SPE) offers a more efficient and environmentally friendly alternative to LLE. researchgate.net SPE involves passing a liquid sample through a solid adsorbent material (the sorbent) packed in a cartridge or disk. researchgate.net Analytes of interest are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of a suitable solvent. researchgate.net

The selection of the appropriate sorbent is critical for the successful isolation of this compound. Sorbents can be non-polar (e.g., C18, C8), polar (e.g., silica, alumina), or ion-exchange based. researchgate.net For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 could be effective. researchgate.net Optimization of SPE involves selecting the appropriate sorbent, conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. nih.govresearchgate.net

Headspace Analysis Methods

Headspace analysis is a technique used to analyze volatile organic compounds (VOCs) present in the gas phase above a solid or liquid sample. scielo.br This method is particularly advantageous for complex matrices as it avoids the introduction of non-volatile components into the analytical instrument. scielo.br

Static Headspace Analysis involves placing the sample in a sealed vial and allowing the volatile compounds to equilibrate between the sample and the gas phase (headspace). A portion of the headspace gas is then injected into the gas chromatograph.

Dynamic Headspace Analysis (DHS) , also known as purge-and-trap, is a more sensitive technique. nih.gov An inert gas is passed through the sample, purging the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system. nih.gov DHS can achieve lower detection limits compared to static headspace and SPME. nih.gov Optimization of DHS parameters such as purge gas flow rate, purge time, and trap adsorbent material is crucial for achieving high sensitivity and reproducibility. nih.gov

Chromatographic Techniques for Separation and Quantificationchromatographyonline.comnih.gov

Following sample preparation and extraction, chromatographic techniques are employed to separate this compound from other components in the extract and to quantify its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologiesbenchchem.commdpi.comtandfonline.comchromatographyonline.comnih.govthermofisher.comperfumersworld.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govunl.edu GC separates compounds based on their boiling points and interaction with the stationary phase of the chromatographic column. unl.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. unl.edu

The choice of the GC column is important for achieving good separation. A common choice is a capillary column with a non-polar or mid-polar stationary phase. chromatographyonline.com The oven temperature program is optimized to ensure good resolution of the target analyte from other compounds. chromatographyonline.com

| GC-MS Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., HP-VOC) | Provides high-resolution separation of volatile compounds. chromatographyonline.com |

| Injection Mode | Splitless or Split | Splitless for trace analysis, split for higher concentrations. chromatographyonline.com |

| Injector Temperature | e.g., 250°C | Ensures rapid vaporization of the sample. chromatographyonline.com |

| Oven Program | Temperature ramp (e.g., 45°C to 240°C) | Separates compounds based on their boiling points. chromatographyonline.com |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra. unl.edu |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. unl.edutandfonline.com |

Tandem mass spectrometry (GC-MS/MS) can be used to enhance selectivity and sensitivity, especially in complex matrices. chromatographyonline.com This technique involves selecting a specific ion of the target analyte and fragmenting it further to produce characteristic product ions, which are then detected. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Applicationsnih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. units.itresearchgate.netlibretexts.org While GC is generally preferred for volatile compounds like this compound, HPLC can be a viable alternative, particularly when derivatization is employed to improve detection.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. units.itshimadzu.com The separation is based on the differential partitioning of the components between the mobile and stationary phases. units.itshimadzu.com For a compound like this compound, a reversed-phase HPLC setup with a C18 column and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) would typically be used. units.it

Detection in HPLC can be achieved using various detectors, with UV-Vis detectors being common. Since this compound has a chromophore (the carbon-carbon double bond conjugated with the carbonyl group), it can be detected by UV absorbance. The sensitivity and selectivity of HPLC analysis can be significantly enhanced by coupling it with mass spectrometry (LC-MS). tandfonline.com

| HPLC Parameter | Typical Setting | Purpose |

| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. units.it |

| Mobile Phase | Polar solvent mixture (e.g., Water/Acetonitrile) | Elutes the compounds from the column. units.it |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detects compounds with chromophores; MS provides mass information for identification. tandfonline.comunits.it |

| Flow Rate | e.g., 1.0 mL/min | Controls the speed of the separation. researchgate.net |

Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis

For the analysis of volatile compounds like this compound in intricate matrices such as dairy products, fruits, and mushrooms, one-dimensional gas chromatography (GC) can be limited by insufficient peak capacity, leading to co-elution with other matrix components. Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing significantly enhanced resolution and increased peak capacity.

GCxGC employs two columns of different selectivity (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps, refocuses, and re-injects small fractions of the effluent from the first column onto the second, faster-separating column. This process generates a structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point and polarity. This enhanced separation allows for the effective resolution of target analytes from interfering matrix compounds, which is often a challenge in complex food samples. Current time information in Payne County, US.

The benefits of GCxGC for analyzing trace volatile compounds are numerous:

Increased Peak Capacity: The total peak capacity of a GCxGC system is approximately the product of the peak capacities of the two individual columns, allowing for the separation of hundreds or even thousands of compounds in a single run.

Enhanced Resolution: By separating components across a two-dimensional plane, the likelihood of co-elution is drastically reduced, leading to purer mass spectra and more confident compound identification.

Structured Chromatograms: Compounds of the same chemical class tend to elute in specific regions of the 2D chromatogram, creating ordered patterns that facilitate the identification of unknown compounds.

Improved Sensitivity: The thermal modulation process involves a cryogenic focusing step that results in the re-injection of analytes in very sharp, narrow bands, leading to taller peaks and an enhanced signal-to-noise ratio.

While specific validated GCxGC methods dedicated solely to this compound are not widely published, the analysis of volatile profiles in complex foods like milk has demonstrated the technique's superiority. For instance, a study using GCxGC coupled with time-of-flight mass spectrometry (TOFMS) successfully separated 52 compounds that co-eluted in a standard GC-MS analysis of milk and identified 107 additional volatiles for the first time. Current time information in Payne County, US. Given that this compound is a known volatile in cooked mushrooms and other foods, GCxGC represents a state-of-the-art methodology for its unambiguous analysis in such challenging matrices. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and advanced Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of (E)-2-octen-4-one is characterized by distinct signals corresponding to the different types of protons in the molecule. The vinyl protons on the carbon-carbon double bond (C2 and C3) appear as downfield multiplets due to the deshielding effects of the double bond and the adjacent carbonyl group. The protons of the methyl group at C1 and the methylene (B1212753) groups of the butyl chain (C5, C6, C7) appear further upfield.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the structure. The most downfield signal corresponds to the carbonyl carbon (C4) due to its significant deshielding. The olefinic carbons (C2 and C3) also appear in the downfield region, while the sp³ hybridized carbons of the alkyl chain appear at higher field strengths. acs.org

Table 1: Predicted NMR Spectral Data for (E)-2-Octen-4-one (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

| ¹³C NMR | ¹H NMR | ||

|---|---|---|---|

| Atom | Predicted Shift (ppm) | Protons | Predicted Shift (ppm) & Multiplicity |

| C1 | 18.2 | H1 (3H) | 1.89 (d) |

| C2 | 147.2 | H2 (1H) | 6.80 (m) |

| C3 | 131.7 | H3 (1H) | 6.08 (m) |

| C4 (C=O) | 201.0 | H5 (2H) | 2.55 (t) |

| C5 | 41.5 | H6 (2H) | 1.57 (m) |

| C6 | 26.2 | H7 (2H) | 1.35 (m) |

| C7 | 22.5 | H8 (3H) | 0.91 (t) |

| C8 | 13.9 |

Data derived from computational predictions and typical values for similar functional groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the key diagnostic peaks in the IR spectrum confirm its identity as an α,β-unsaturated ketone. acs.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C=O | Stretch | ~1670-1690 | Indicates a conjugated ketone. The frequency is lower than a saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C bond. |

| C=C | Stretch | ~1620-1640 | Indicates the carbon-carbon double bond of the enone system. |

| C-H (sp²) | Stretch | ~3010-3095 | Corresponds to the vinylic C-H bonds on the double bond. |

| C-H (sp³) | Stretch | ~2850-2960 | Corresponds to the C-H bonds of the alkyl (butyl and methyl) groups. |

Source: Data compiled from NIST and PubChem spectral databases. acs.org

While standard Gas Chromatography-Mass Spectrometry (GC-MS) with a quadrupole detector is widely used for identifying volatile compounds, advanced MS techniques offer greater certainty and performance, especially for structural elucidation in complex mixtures.

Time-of-Flight Mass Spectrometry (TOF-MS): When coupled with GC or GCxGC, TOF-MS provides high-speed data acquisition and superior mass resolution compared to standard quadrupole detectors. This allows for the accurate mass determination of molecular and fragment ions, enabling the calculation of elemental compositions. This capability is invaluable for confirming the identity of a compound like this compound and distinguishing it from isobaric interferences in a complex sample. The high acquisition speed of TOF-MS is particularly essential for GCxGC, which produces very narrow chromatographic peaks on the order of milliseconds. Current time information in Payne County, US.

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS, often performed on triple quadrupole or quadrupole-TOF instruments, provide an additional dimension of specificity. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation, and the resulting product ions are detected. This creates a characteristic fragmentation pattern that is unique to the molecule's structure, serving as a highly specific fingerprint. This approach significantly enhances signal-to-noise ratios and provides definitive structural confirmation, even for analytes at very low concentrations in a noisy chemical background. eurachem.org

Infrared (IR) Spectroscopy

Method Validation and Performance Metrics (e.g., LOD, LOQ, Accuracy, Precision)

For an analytical method to be considered reliable for quantitative purposes, it must undergo a thorough validation process. nih.gov Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. frontiersin.org For the quantification of this compound in a food or fragrance matrix, a common approach would be Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS. nih.goveurl-pops.eu

While specific, comprehensive validation data for this compound analysis is not widely available in published literature, the key performance metrics that must be evaluated are well-defined.

Table 3: Key Method Validation Parameters for the Quantification of this compound

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity & Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | A calibration curve is generated using standards at multiple concentrations. The coefficient of determination (R²) should typically be ≥ 0.99. |

| Accuracy | The closeness of the test results to the true or accepted reference value. It is often determined through recovery studies by analyzing a matrix spiked with a known amount of this compound. | Recovery is typically expected to be within 70-120%, depending on the concentration and matrix complexity. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD should generally be ≤ 20%, with stricter requirements (e.g., ≤ 15%) at higher concentrations. |

| Limit of Detection (LOD) | The lowest amount of this compound in a sample that can be detected with acceptable certainty but not necessarily quantified as an exact value. | Often defined as the concentration that produces a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of this compound in a sample that can be quantitatively determined with acceptable precision and accuracy. | Often defined as the concentration that produces a signal-to-noise ratio of 10:1, or the lowest validated spike level meeting accuracy and precision criteria. |

| Selectivity/Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples and confirmed by mass spectral data. |

To validate a method for this compound, a laboratory would perform a series of experiments, including repeated analysis of spiked matrix samples at various concentration levels, to experimentally determine the values for each parameter listed above.

Structure Activity Relationship Sar and Computational Studies of 2 Octen 4 One

Experimental Structure-Activity Relationship (SAR) Investigations for 2-Octen-4-one Derivatives

Experimental SAR studies involve synthesizing a series of derivatives of a parent molecule, in this case, this compound, and evaluating their biological activities. The goal is to identify the chemical substructures, or pharmacophores, responsible for the observed effects and to determine how modifications to the molecule's scaffold can enhance potency or selectivity. While extensive SAR studies specifically on this compound derivatives are not widely published, the principles derived from research on other α,β-unsaturated ketones and similar compounds provide a clear framework for investigation. researchgate.net

The biological activity of this compound can be systematically modulated by altering its chemical structure. The core of the molecule features a reactive α,β-unsaturated carbonyl system, which is a known Michael acceptor and a key feature for the biological activity of many compounds. researchgate.net Modifications would likely target the alkyl chain, the double bond, and the ketone functional group.

Key modification strategies to enhance biological activity, such as antimicrobial or cytotoxic effects, could include:

Alkyl Chain Modification: Altering the length and branching of the propyl group at the C-5 position can influence the molecule's lipophilicity. Increased lipophilicity can enhance membrane permeability, potentially leading to improved activity. Conversely, excessive lipophilicity might decrease solubility and bioavailability.

Substitution on the Alkyl Chain: Introducing functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or halogens (e.g., -F, -Cl) onto the alkyl chain could introduce new interactions with biological targets, such as hydrogen bonding or halogen bonding, potentially increasing binding affinity and activity.

Modification of the α,β-Unsaturated System: The reactivity of the Michael acceptor can be tuned. Introducing electron-withdrawing or electron-donating groups near the double bond can alter its electrophilicity, thereby modulating its reactivity with nucleophilic residues (e.g., cysteine, histidine) in target proteins. For instance, studies on other ketones have shown that enhancing the α,β-unsaturated system can increase toxicity and cytotoxic effects. researchgate.net

Derivatization of the Ketone: The carbonyl group at C-4 is a key site for interaction. It can be converted into other functional groups, such as an oxime or hydrazone, to explore different binding modes with receptors. The synthesis of piperidin-4-one oxime esters has shown that such modifications can lead to potent antioxidant and antimicrobial agents. nih.gov

The following table illustrates hypothetical SAR data for potential this compound derivatives against a bacterial strain, demonstrating how these modifications might influence antimicrobial activity.

| Compound ID | R1 (at C-1) | R2 (at C-5) | Modification | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| This compound | -CH₃ | -CH₂CH₂CH₃ | Parent Compound | 128 |

| Derivative A | -CH₃ | -CH(CH₃)₂ | Branched Alkyl Chain | 64 |

| Derivative B | -CH₃ | -(CH₂)₄CH₃ | Increased Chain Length | 64 |

| Derivative C | -CH₂OH | -CH₂CH₂CH₃ | Hydroxylation | 32 |

| Derivative D | -CH₃ | -CH₂CH₂CF₃ | Fluorination | 16 |

| Derivative E | -CH₃ | -C₆H₅ | Phenyl Substitution | >256 |

This table contains illustrative data based on established SAR principles.

Stereochemistry can have a profound impact on the biological activity of a molecule. mdpi.com Different stereoisomers of a chiral compound can exhibit widely varying potencies and even different types of biological effects. nih.govjst.go.jp This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and can selectively interact with only one stereoisomer. mdpi.com

The influence of stereochemistry on activity can be categorized as follows:

Eutomer vs. Distomer: One enantiomer (the eutomer) may be significantly more active than the other (the distomer). The distomer might be simply inactive or could contribute to off-target effects.

Antagonistic Effects: In some cases, one isomer can be an agonist while the other is an antagonist at the same receptor.

Synergistic Effects: Occasionally, a specific ratio of enantiomers (including a racemic mixture) is required for optimal activity, as seen in some insect pheromones. nih.gov

Studies on other chiral compounds have shown that stereochemistry can affect not only target binding but also the molecule's uptake and metabolism. mdpi.com For a series of potential this compound derivatives, it would be essential to separate and test individual stereoisomers to fully characterize their activity profiles.

| Isomer of a Hypothetical Active Derivative | Stereochemical Configuration | Receptor Binding Affinity (Kᵢ, nM) |

| Isomer 1 | (4R, 2E) | 50 |

| Isomer 2 | (4S, 2E) | 850 |

| Isomer 3 | (4R, 2Z) | 200 |

| Isomer 4 | (4S, 2Z) | >10,000 |

This table contains illustrative data based on established principles of stereoselectivity in drug-receptor interactions.

Modulations for Enhanced Biological Activity

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry offers powerful in silico methods to investigate the properties of molecules like this compound, complementing experimental research. These techniques can predict electronic structure, simulate interactions with biological targets, and build models to forecast the activity of new derivatives, thereby accelerating the design process.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. royalsocietypublishing.orgroyalsocietypublishing.org By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within a molecule and predict a wide range of properties. For this compound, DFT calculations would provide fundamental insights into its reactivity.

Key parameters obtained from DFT analysis include:

Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. The location of these orbitals (e.g., centered on the C=C-C=O system) identifies the most likely sites for reaction.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would show the electrophilic nature of the β-carbon in the Michael system and the nucleophilic character of the carbonyl oxygen.

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the electron distribution, providing precise data on the polarity of bonds and the reactivity of specific atoms.

| Calculated DFT Parameter (B3LYP/6-31G*) | Value (Illustrative) | Interpretation |

| HOMO Energy | -6.8 eV | Energy of the outermost electrons, related to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical reactivity. |

| Dipole Moment | 2.9 D | Confirms the polar nature of the molecule. |

| Partial Charge on Cβ (C-3) | +0.15 e | Quantifies the electrophilic nature of the Michael acceptor site. |

| Partial Charge on O (C-4) | -0.55 e | Quantifies the nucleophilic nature of the carbonyl oxygen. |

This table contains illustrative data based on typical DFT calculations for organic molecules.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like this compound) when bound to the active site of another (a receptor, typically a protein). nih.govjchemlett.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interactions.

In a docking study of this compound, the molecule would be placed into the binding site of a target protein (e.g., a bacterial enzyme like a cysteine protease). The software then samples numerous conformations and orientations, scoring each based on a force field that estimates the binding energy.

The results of a docking simulation typically include:

Binding Affinity/Energy: A score (often in kcal/mol) that estimates the strength of the interaction. More negative values indicate stronger, more favorable binding.

Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein. nih.gov

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Bacterial Cysteine Protease (e.g., PDB: 2R7G) | -5.8 | Cys25 (covalent potential), His159, Trp177 (hydrophobic) |

| Derivative C | Bacterial Cysteine Protease (e.g., PDB: 2R7G) | -6.9 | Cys25, His159, Ser139 (H-bond), Trp177 (hydrophobic) |

| Derivative D | Bacterial Cysteine Protease (e.g., PDB: 2R7G) | -7.5 | Cys25, His159, Trp177 (hydrophobic), Arg142 (halogen bond) |

This table contains illustrative data based on typical molecular docking results. PDB ID 2R7G is used here as an example target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govtandfonline.com A QSAR model takes the form of an equation where biological activity is a function of various molecular descriptors.

For a series of this compound derivatives, a QSAR study would involve:

Data Set Collection: A set of derivatives with experimentally measured biological activity (e.g., IC₅₀ or MIC values) is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be electronic (e.g., from DFT), topological (describing connectivity), geometrical (describing shape), or physicochemical (e.g., LogP for lipophilicity). researchgate.net

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that best correlates a subset of descriptors with the observed activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net

A hypothetical QSAR equation for the antifungal activity of this compound derivatives might look like this:

Log(1/MIC) = 0.85 * LogP - 0.12 * E_LUMO + 0.05 * (Surface Area) - 2.1

This equation suggests that antifungal activity increases with higher lipophilicity (LogP) and larger surface area but decreases as the LUMO energy becomes less negative (i.e., higher). Such a model can then be used to predict the activity of new, unsynthesized derivatives and prioritize which ones to synthesize and test. nih.gov

| Descriptor | Coefficient | Interpretation of Influence on Activity |

| LogP | +0.85 | Positive correlation; higher lipophilicity enhances activity. |

| E_LUMO | -0.12 | Negative correlation; lower LUMO energy (better electron acceptor) enhances activity. |

| Molecular Surface Area | +0.05 | Positive correlation; larger size may lead to better van der Waals contacts. |

| Intercept | -2.1 | Baseline activity for the model. |

This table contains illustrative data and a hypothetical equation based on established QSAR principles for antimicrobial compounds.

Conformational Analysis and Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its chemical reactivity and biological activity. Computational chemistry provides powerful tools to explore the molecule's conformational landscape and its fluctuations over time. Conformational analysis identifies the stable, low-energy arrangements of the atoms (conformers), while molecular dynamics simulations offer a view into the molecule's movements and interactions with its environment.

Conformational Isomers of this compound

The primary source of conformational isomerism in this compound arises from rotation around the single bonds. Of particular importance in α,β-unsaturated ketones is the rotation around the C2-C3 single bond, which connects the carbonyl group to the double bond. This rotation gives rise to two principal planar conformers: the s-trans and s-cis isomers. In the s-trans conformation, the double bond and the carbonyl group are on opposite sides of the C2-C3 bond, leading to a more extended structure. Conversely, in the s-cis conformation, they are on the same side, resulting in a more compact, U-shaped arrangement.

Generally, for acyclic enones, the s-trans conformer is favored due to reduced steric hindrance. However, the relative stability of these conformers can be influenced by the nature of the substituents on the carbon backbone. uq.edu.au For instance, in methyl vinyl ketone, the s-trans and s-cis isomers have a small energy difference, indicating that both conformations are accessible at room temperature. uq.edu.au

In addition to the s-cis/s-trans isomerism, the flexibility of the butyl group attached to the carbonyl carbon allows for numerous other conformers. Rotations around the C4-C5, C5-C6, and C6-C7 single bonds result in various spatial arrangements of the alkyl chain. These conformers are typically close in energy, and the molecule can easily interconvert between them at ambient temperatures.

A theoretical study on related α,β-unsaturated ketones using both molecular mechanics (MMFF94) and ab initio calculations has provided insights into the energy differences between such conformers. uq.edu.au While specific data for this compound is not available in the cited literature, the energy differences for analogous ketones can serve as a reference.

Table 1: Representative Calculated Energy Differences for s-cis/s-trans Isomerism in α,β-Unsaturated Ketones

| Compound | Method | ΔE (s-cis - s-trans) (kcal/mol) | Predominant Conformer | Reference |

| Methyl vinyl ketone | MMFF94 | 0.24 | s-trans | uq.edu.au |

| Methyl vinyl ketone | RHF/6-311G | 0.24 | s-trans | uq.edu.au |

| trans-Cinnamyl methyl ketone | MMFF94 | 0.0 | Equal Population | uq.edu.au |

| trans-Cinnamyl methyl ketone | B3LYP/6-311G | -0.41 | s-cis | uq.edu.au |

This table presents data for analogous compounds to illustrate the typical energy differences between s-cis and s-trans conformers. The predominance of a conformer is determined by the sign and magnitude of the energy difference.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. These simulations solve Newton's equations of motion for a system of atoms, offering insights into the dynamic behavior of this compound in various environments, such as in a solvent. mdpi.com